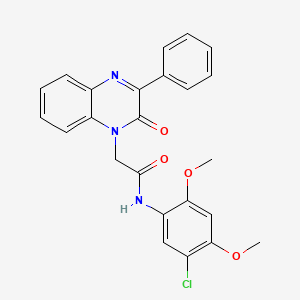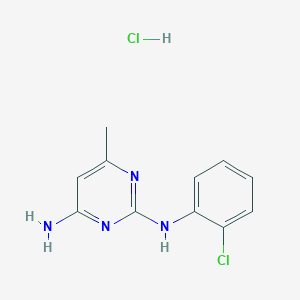
C11H12Cl2N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with the molecular formula C11H12Cl2N4 is known as 1-(3,5-Dichlorophenyl)-2-cyano-3-propylguanidine . It has a molecular weight of 271.14578 g/mol .
Molecular Structure Analysis
Molecular structure analysis often involves a variety of techniques, including spectroscopic methods . These techniques can provide information on the size, shape, charge distribution, electronic structure, and other aspects of a molecule . Unfortunately, specific structural analysis data for this compound is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources.
Scientific Research Applications
C1 Catalysis : Research in C1 catalysis, which involves the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels, has made significant progress. This includes developments in catalyst systems, reaction processes, and reactor designs (J. Bao et al., 2019).
Sodium Iminoquinolates in Catalysis : Sodium 2-arylimino-8-quinolates, with varying structural motifs, have shown good activities towards the ring-opening polymerization of rac-lactide, a process relevant in the synthesis of polylactides (Qiurui Zhang et al., 2016).
Metal-Organic Frameworks (MOFs) in C1 Chemistry : MOFs, as emerging porous materials, are promising for transforming C1 molecules like CO, CO2, and CH4 into valuable chemicals. This review discusses the catalytic reactivity, reaction mechanisms, and design of MOF-based catalysts for C1 chemistry (Wen-Gang Cui et al., 2019).
5D Model Theory in Biomaterials : A study on the significance of the carbon 12 nucleus in biomaterials, emphasizing its role in the DNA of life forms and potential applications in creating life forms (K. W. Wong et al., 2019).
Zeolites in C1 Chemistry : The application of zeolite-based catalysts in transforming C1 molecules into hydrocarbons and oxygenates is discussed, highlighting the importance of zeolites in C1 chemistry and their role in energy and environmental demands (Qiang Zhang et al., 2020).
Recent Advances in C1 Chemistry : This review covers recent developments in the chemistry and catalysis of C1 molecules, including industrial and scientific developments facilitated by improved analytical tools and computational modeling (C. Mesters, 2016).
Synthesis of Cyclic Carbonates from Epoxides and CO2 : The chapter discusses the synthesis of cyclic carbonates, highlighting the development of new catalysts and catalytic systems for this reaction, which is relevant in various chemical fields (H. Büttner et al., 2017).
properties
IUPAC Name |
2-N-(2-chlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-5-3-2-4-8(9)12;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLKFSLDPQVJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)
![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)
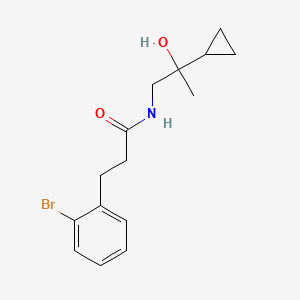
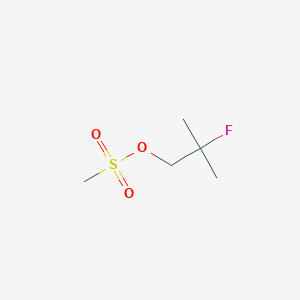
![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)
![3-(4-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429792.png)
![Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]benzoate](/img/structure/B2429793.png)
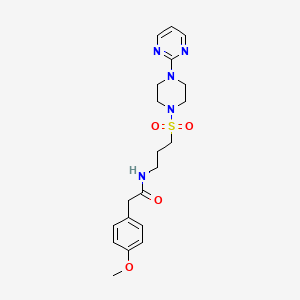
![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)

